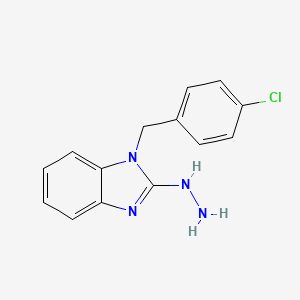![molecular formula C19H19N3O3 B11476642 3-(3,4-dimethoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11476642.png)
3-(3,4-dimethoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-DIMETHOXYPHENYL)-2-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE is a heterocyclic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHOXYPHENYL)-2-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methyl-3-aminoquinazolin-4(3H)-one in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product . Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHOXYPHENYL)-2-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-2-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and inhibit their activity, leading to various biological effects . For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar structure but lacking the pyrazolo ring.
Quinazolinone: Similar to quinazoline but with a carbonyl group at the 4-position.
Isoquinoline: Another nitrogen-containing heterocycle with a different ring fusion pattern.
Uniqueness
3-(3,4-DIMETHOXYPHENYL)-2-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE is unique due to its fused pyrazoloquinazoline structure, which imparts distinct chemical and biological properties . This unique structure allows it to interact with different molecular targets and exhibit a broader range of biological activities compared to its simpler analogs .
Properties
Molecular Formula |
C19H19N3O3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C19H19N3O3/c1-11-18(12-7-8-16(24-2)17(9-12)25-3)19-20-10-13-14(22(19)21-11)5-4-6-15(13)23/h7-10H,4-6H2,1-3H3 |
InChI Key |
UCHDPRVPVJYLSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC(=C(C=C4)OC)OC)C(=O)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Dibenzo[b,d]furan-2-ylsulfonyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B11476571.png)
![3-Amino-4-(4-bromophenyl)-4-hydroxy-2-imino-3-azabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile](/img/structure/B11476583.png)
![1-(3-methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11476585.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide](/img/structure/B11476589.png)
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(4-methylphenyl)ethyl]-1H-pyrrol-2-amine](/img/structure/B11476594.png)
![3,5-dimethyl-8-phenyl-13-(3,4,5-trimethoxyphenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11476601.png)
![7-(4-hydroxy-3,5-dimethoxyphenyl)-7-(trifluoromethyl)furo[2,3-f][1,3]benzodioxol-6(7H)-one](/img/structure/B11476606.png)

![Ethyl 4-(4-methoxyphenyl)-1-methyl-2-oxo-6-{[(phenylcarbonyl)oxy]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11476614.png)
![2-[(benzylcarbamoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B11476616.png)
![3-[(2-bromobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B11476618.png)
![Propanoic acid, 2-[(3-acetylphenyl)amino]-3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-, ethyl ester](/img/structure/B11476627.png)

![Ethyl 4-[({[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11476637.png)
